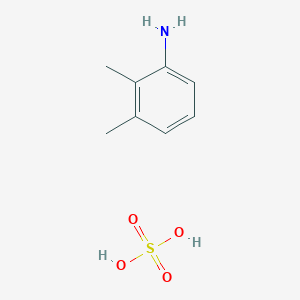

Sulfuric acid--2,3-dimethylaniline (1/1)

Description

Properties

CAS No. |

286410-35-3 |

|---|---|

Molecular Formula |

C8H13NO4S |

Molecular Weight |

219.26 g/mol |

IUPAC Name |

2,3-dimethylaniline;sulfuric acid |

InChI |

InChI=1S/C8H11N.H2O4S/c1-6-4-3-5-8(9)7(6)2;1-5(2,3)4/h3-5H,9H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

QNGCBPWJNWJRAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

- Molar Ratio: Equimolar amounts of 2,3-dimethylaniline and sulfuric acid are mixed to form the 1:1 complex.

- Temperature: The reaction is typically carried out at ambient to moderately elevated temperatures (20–80°C) to facilitate complexation without decomposition.

- Atmosphere: An inert atmosphere (e.g., nitrogen) is often used to prevent oxidation or side reactions.

- Solvent: The reaction can be performed neat or in a suitable solvent such as water or alcohols, depending on solubility and handling considerations.

Procedure

- Slowly add sulfuric acid to a cooled solution or suspension of 2,3-dimethylaniline to control exothermicity.

- Stir the mixture to ensure complete reaction and formation of the ammonium bisulfate or sulfate salt complex.

- Isolate the complex by crystallization or precipitation, followed by filtration and drying under reduced pressure.

Hydrolysis and Salt-Forming Reactions Involving 2,3-Dimethylaniline and Sulfuric Acid

A recent patent (CN117603016A) describes a related process where 2,3-dimethylaniline undergoes salt-forming hydrolysis with inorganic acids including sulfuric acid to produce 2,3-dimethylphenol. Although this is a transformation rather than a simple complex formation, the initial step involves the formation of a salt between 2,3-dimethylaniline and sulfuric acid, which is relevant to understanding the complexation behavior.

Key Parameters from the Patent:

| Parameter | Value/Range | Notes |

|---|---|---|

| Molar ratio (2,3-dimethylaniline : H2SO4) | 1:1 to 1:6 | Optimal 1:1 to 1:2 for complex formation |

| Temperature | 200–300 °C | High temperature for hydrolysis step |

| Reaction time | 6–24 hours | Duration for complete reaction |

| Atmosphere | Inert (nitrogen) | Prevents oxidation |

| Solvent | Water | Environmentally friendly |

| Extraction solvent | Ethyl acetate, methyl isopropyl ketone, etc. | For product isolation |

| Neutralizing agent | Sodium bicarbonate solution | For purification |

This method highlights that sulfuric acid forms a salt with 2,3-dimethylaniline prior to further chemical transformation, indicating the feasibility of stable acid-base complex formation under controlled conditions.

Elevated Temperature Sulfuric Acid Reaction ("Baking Process")

Another method for preparing aminoaryl-sulfonic acids involves reacting arylamines with sulfuric acid at elevated temperatures and pressures, known as the "baking process" (EP0300275A2). Although primarily used for sulfonation, this process involves:

- Heating a mixture of arylamine and sulfuric acid under pressure.

- Water formed during the reaction is removed gradually.

- The reaction temperature and water removal rate influence product purity and color.

This process can be adapted for preparing sulfuric acid complexes with aromatic amines by controlling temperature and water content to favor complex formation over sulfonation.

Analytical and Stability Considerations

Studies on related amines such as N,N-dimethylaniline show that acid-coated filters (e.g., sulfuric acid-coated glass fiber) are used for sampling due to strong acid-base interactions. However, retention efficiency can be low under humid conditions, indicating that the sulfuric acid-amine complex stability is sensitive to moisture and temperature.

Summary Table of Preparation Methods

| Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct acid-base complexation | Equimolar mixing, 20–80°C, inert atmosphere | Simple, direct, high purity complex | Requires careful temperature control |

| Salt-forming hydrolysis (Patent CN117603016A) | 1:1–1:6 molar ratio, 200–300°C, inert atmosphere, aqueous medium | High yield, environmentally friendly | High temperature, complex setup |

| Baking process (EP0300275A2) | Elevated temperature & pressure, controlled water removal | Scalable, industrially established | Possible side reactions, color impurities |

| Analytical sampling studies | Acid-coated filters, ambient to humid conditions | Useful for monitoring complex stability | Poor retention under humidity |

Research Findings and Recommendations

- The direct mixing of sulfuric acid and 2,3-dimethylaniline at controlled molar ratios and temperatures is the most straightforward method to prepare the 1:1 complex.

- Elevated temperature methods can lead to side reactions; thus, temperature and water removal must be carefully managed.

- Using an inert atmosphere prevents oxidation and degradation.

- Extraction and purification steps (e.g., neutralization with sodium bicarbonate, solvent extraction) improve product purity.

- Moisture control is critical for maintaining complex stability during preparation and storage.

Chemical Reactions Analysis

Types of Reactions: Sulfuric acid–2,3-dimethylaniline (1/1) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of 2,3-dimethylaniline.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products:

Oxidation: Sulfonated 2,3-dimethylaniline derivatives.

Reduction: Reduced amine derivatives.

Substitution: Halogenated or nitrated 2,3-dimethylaniline derivatives.

Scientific Research Applications

Sulfuric acid–2,3-dimethylaniline (1/1) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: Investigated for its potential effects on biological systems and as a model compound in toxicology studies.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of sulfuric acid–2,3-dimethylaniline (1/1) involves its interaction with molecular targets through its acidic and amine functional groups. The sulfuric acid component can donate protons, leading to protonation of substrates, while the 2,3-dimethylaniline component can participate in nucleophilic or electrophilic reactions. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Utility: Acid-amine complexes like sulfuric acid--2,3-dimethylaniline (1/1) are often intermediates in diazotization or sulfonation reactions.

- Safety Considerations: Sulfuric acid complexes require careful handling due to corrosivity, paralleling precautions noted for sulfonic acid salts (e.g., ) and amides (e.g., ).

- Data Gaps : The evidence lacks explicit information on the target compound’s synthesis, crystallography, or spectroscopy. Comparative insights are inferred from structurally related systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.